
In-Depth Technical Guide: Dadahol A (CAS
Number 405281-76-7)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Dadahol A

Cat. No.: B565587 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Dadahol A, a lignan compound with the CAS number 405281-76-7, has emerged as a

molecule of interest within the scientific community. While direct research on Dadahol A is

limited, studies on its close structural analogues, erythro-5-methoxy-dadahol A and threo-5-

methoxy-dadahol A, have revealed significant biological activity. This technical guide

consolidates the available physicochemical data for Dadahol A and presents detailed findings

on the potent α-glucosidase inhibitory effects of its analogues. The document includes

quantitative data, detailed experimental methodologies, and visual representations of the

proposed mechanism of action and experimental workflows to support further research and

development efforts.

Physicochemical Properties of Dadahol A
Dadahol A is a phenylpropanoid compound with the following properties:
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Property Value Source

CAS Number 405281-76-7 N/A

Molecular Formula C₃₉H₃₈O₁₂ [1]

Molecular Weight 698.721 g/mol [1]

Appearance Powder [1]

Purity 95% - 99% [1]

Solubility

Soluble in Chloroform,

Dichloromethane, Ethyl

Acetate, DMSO, Acetone

N/A

Identification Methods Mass Spectrometry, NMR [1]

Biological Activity: α-Glucosidase Inhibition by
Dadahol A Analogues
Extensive research has been conducted on the α-glucosidase inhibitory potential of erythro-5-

methoxy-dadahol A and threo-5-methoxy-dadahol A, compounds structurally similar to

Dadahol A. These analogues have demonstrated potent inhibitory activity, suggesting that

Dadahol A may possess similar therapeutic properties for managing type 2 diabetes.

Quantitative Analysis of α-Glucosidase Inhibition
The inhibitory effects of Dadahol A analogues were quantified and compared against

acarbose, a known α-glucosidase inhibitor.

Compound IC₅₀ (µM)

erythro-5-methoxy-dadahol A 33.3

threo-5-methoxy-dadahol A 22.1

Acarbose (Positive Control) 344.0

Data sourced from studies on compounds isolated from Amomum tsao-ko.[2][3][4][5]
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Experimental Protocols
α-Glucosidase Inhibition Assay
The following protocol outlines the methodology used to determine the α-glucosidase inhibitory

activity of the Dadahol A analogues.

Materials:

α-glucosidase from Saccharomyces cerevisiae

p-nitrophenyl-α-D-glucopyranoside (pNPG)

Test compounds (erythro-5-methoxy-dadahol A, threo-5-methoxy-dadahol A)

Acarbose (positive control)

Phosphate buffer (pH 6.8)

96-well microplate reader

Procedure:

A solution of α-glucosidase was prepared in phosphate buffer.

Test compounds and acarbose were dissolved in DMSO to create stock solutions, which

were then serially diluted to various concentrations.

In a 96-well plate, 50 µL of the enzyme solution was mixed with 50 µL of the test compound

solution at varying concentrations.

The mixture was pre-incubated at 37°C for 10 minutes.

The reaction was initiated by adding 50 µL of the pNPG substrate solution.

The plate was incubated at 37°C for 20 minutes.

The reaction was terminated by adding 100 µL of 0.2 M sodium carbonate solution.
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The absorbance was measured at 405 nm using a microplate reader.

The percentage of inhibition was calculated using the formula: Inhibition (%) = [(A_control -

A_sample) / A_control] * 100, where A_control is the absorbance of the control (enzyme and

substrate without inhibitor) and A_sample is the absorbance of the reaction with the test

compound.

The IC₅₀ value, the concentration of the inhibitor required to inhibit 50% of the enzyme

activity, was determined by plotting the percentage of inhibition against the inhibitor

concentration.

Enzyme Kinetic Analysis
To understand the mechanism of inhibition, a kinetic study was performed for threo-5-methoxy-

dadahol A.

Procedure:

The α-glucosidase inhibition assay was performed with varying concentrations of the

substrate (pNPG) and the inhibitor (threo-5-methoxy-dadahol A).

The initial reaction velocities were measured.

A Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]) was

generated to determine the mode of inhibition.

The results indicated a mixed-type inhibition, suggesting that the inhibitor can bind to both

the free enzyme and the enzyme-substrate complex.[2][3]

Molecular Docking
Computational docking studies were conducted to visualize the interaction between threo-5-

methoxy-dadahol A and the active site of α-glucosidase.

Methodology:

The 3D structure of α-glucosidase was obtained from the Protein Data Bank.
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The structure of threo-5-methoxy-dadahol A was generated and optimized using

computational chemistry software.

Molecular docking was performed using a standard docking program to predict the binding

pose of the inhibitor in the enzyme's active site.

The docking results revealed interactions with key amino acid residues, including Trp402,

Lys400, and Gly361, which are crucial for the enzyme's catalytic activity.[2]
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Proposed Signaling Pathway of α-Glucosidase Inhibition
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Caption: Proposed mechanism of α-glucosidase inhibition by Dadahol A analogues.

Experimental Workflow for α-Glucosidase Inhibition
Assay

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b565587?utm_src=pdf-body
https://www.researchgate.net/figure/Inhibitory-effect-of-hypericin-on-a-glucosidase-activity-A-inhibitory-mechanism-of_fig1_353531901
https://www.benchchem.com/product/b565587?utm_src=pdf-body-img
https://www.benchchem.com/product/b565587?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b565587?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Assay

Data Analysis

Prepare α-Glucosidase
Solution

Mix Enzyme and
Test Compound

Prepare Serial Dilutions
of Test Compounds

Pre-incubate at 37°C

Add pNPG Substrate

Incubate at 37°C

Stop Reaction

Measure Absorbance
at 405 nm

Calculate % Inhibition

Determine IC₅₀ Value

Click to download full resolution via product page

Caption: Workflow for the in vitro α-glucosidase inhibition assay.
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Logical Relationship in Mixed-Type Enzyme Inhibition
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Caption: Kinetic model of mixed-type inhibition of α-glucosidase.

Conclusion and Future Directions
The potent α-glucosidase inhibitory activity of erythro-5-methoxy-dadahol A and threo-5-

methoxy-dadahol A strongly suggests that Dadahol A (CAS 405281-76-7) is a promising

candidate for further investigation as a potential therapeutic agent for type 2 diabetes. The data

presented in this guide provide a solid foundation for future research, which should focus on

the following areas:
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Total Synthesis of Dadahol A: To enable comprehensive biological evaluation, an efficient

synthetic route for Dadahol A is required.

In Vitro and In Vivo Studies: The biological activities of synthesized Dadahol A should be

thoroughly investigated, including its α-glucosidase inhibitory potential, antioxidant

properties, and anti-inflammatory effects.

Mechanism of Action Studies: Further research is needed to elucidate the precise molecular

mechanisms by which Dadahol A and its analogues exert their biological effects.

Pharmacokinetic and Toxicological Profiling: To assess its drug-like properties, the

absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of Dadahol A
should be determined.

By pursuing these research avenues, the full therapeutic potential of Dadahol A can be

unlocked, paving the way for the development of novel treatments for metabolic disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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